5-methyl-3-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
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Description
Synthesis Analysis
The synthesis of triazolopyrimidines typically involves condensation reactions and cyclization processes. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one. The synthesis in supercritical carbon dioxide as a solvent-free method has also been reported, demonstrating the versatility and efficiency of these synthetic approaches (Lahmidi et al., 2019); (Baklykov et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines can be extensively characterized using various spectroscopic techniques. X-ray single crystal diffraction (XRD) and spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy are commonly employed. DFT calculations and molecular orbital calculations at the B3LYP/6-31+G(d,p) level of theory in PCM have been used to predict geometrical parameters and spectral data, providing insights into the molecular structure and electronic properties of these compounds (Lahmidi et al., 2019).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation, aza-Wittig reactions, and tandem aza-Wittig and annulation reactions. These reactions are crucial for the functionalization of the triazolopyrimidine core and the introduction of various substituents, leading to a wide range of derivatives with diverse chemical properties (Luo et al., 2020).
Physical Properties Analysis
The physical properties of triazolopyrimidines, such as solubility, melting points, and crystal structures, can be significantly influenced by the nature of the substituents attached to the core structure. The analysis of Hirshfeld surfaces and ESP maps can provide further insights into the intermolecular interactions and solid-state properties of these compounds (Lahmidi et al., 2019).
Mechanism of Action
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has shown promise in various areas of medicinal chemistry, and research into new derivatives and their potential applications is ongoing . Future directions could include the synthesis of new derivatives, investigation of their biological activity, and development of more efficient synthetic methods .
properties
IUPAC Name |
5-methyl-3-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-3-4-12-6-10-13-8(14)5-7(2)11-9(12)13/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYCOLRCULTUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN2C1=NC(=CC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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